Denibulin (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Denibulin (hydrochloride) is a novel small molecule vascular-disrupting agent developed by MediciNova for the treatment of solid tumor cancers. It functions by inhibiting microtubule assembly, leading to the disruption of the cytoskeleton of tumor vascular endothelial cells . This disruption results in the selective shutdown of tumor blood vessels, causing central necrosis of solid tumors .
Preparation Methods
The synthesis of denibulin (hydrochloride) involves several steps, including the preparation of the di-hydrochloride salt MN-029 and the formulation of pharmaceutically acceptable preparations . The synthetic routes and reaction conditions are proprietary and detailed in patents and scientific literature. Industrial production methods focus on ensuring the purity and stability of the compound for clinical use.
Chemical Reactions Analysis
Denibulin (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Denibulin (hydrochloride) can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Denibulin (hydrochloride) has several scientific research applications, particularly in the fields of:
Chemistry: Used as a model compound for studying vascular-disrupting agents and their chemical properties.
Biology: Investigated for its effects on cellular structures and functions, particularly in tumor cells.
Medicine: Under development for the treatment of solid tumor cancers, with studies showing its potential to reduce tumor blood flow and cause tumor cell necrosis
Industry: Utilized in the development of new cancer therapies and as a reference compound in pharmaceutical research.
Mechanism of Action
Denibulin (hydrochloride) exerts its effects by selectively disrupting newly-formed tumor blood vessels. It inhibits microtubule assembly, leading to the disruption of the cytoskeleton of tumor vascular endothelial cells . This disruption results in the shutdown of tumor blood flow and causes central necrosis of solid tumors . The molecular targets involved include vascular endothelial growth factor receptors and other pathways related to tumor angiogenesis .
Comparison with Similar Compounds
Denibulin (hydrochloride) is unique among vascular-disrupting agents due to its specific mechanism of action and its ability to selectively target tumor blood vessels. Similar compounds include:
Combretastatin A-4 phosphate (CA4P): Another vascular-disrupting agent that targets tumor blood vessels.
ZD6126: A tubulin-binding agent with similar vascular-disrupting properties.
AVE8062: A compound that disrupts tumor vasculature by targeting microtubules.
These compounds share similar mechanisms but differ in their chemical structures and specific targets within the tumor vasculature.
Properties
IUPAC Name |
methyl N-[6-[4-(2-aminopropanoylamino)phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S.ClH/c1-10(19)16(24)20-11-3-5-12(6-4-11)27-13-7-8-14-15(9-13)22-17(21-14)23-18(25)26-2;/h3-10H,19H2,1-2H3,(H,20,24)(H2,21,22,23,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMSCXLBFWHCRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.